molecular formula C11H21NO2 B13355921 (1R,2R)-2-(4-methoxypiperidin-1-yl)cyclopentan-1-ol

(1R,2R)-2-(4-methoxypiperidin-1-yl)cyclopentan-1-ol

Katalognummer: B13355921
Molekulargewicht: 199.29 g/mol
InChI-Schlüssel: TTZBXSGZYUXYPE-GHMZBOCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2R)-2-(4-methoxypiperidin-1-yl)cyclopentan-1-ol is a chemical compound that features a cyclopentane ring substituted with a methoxypiperidine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(4-methoxypiperidin-1-yl)cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with 4-methoxypiperidine in the presence of a reducing agent. The reaction conditions typically include a solvent such as ethanol or methanol and a catalyst like palladium on carbon. The reaction is carried out under hydrogenation conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-quality this compound.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2R)-2-(4-methoxypiperidin-1-yl)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methoxypiperidine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various alcohols.

Wissenschaftliche Forschungsanwendungen

(1R,2R)-2-(4-methoxypiperidin-1-yl)cyclopentan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (1R,2R)-2-(4-methoxypiperidin-1-yl)cyclopentan-1-ol involves its interaction with specific molecular targets. The methoxypiperidine group may interact with receptors or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1R,2R)-2-(4-methylpiperidin-1-yl)cyclopentan-1-ol
  • (1R,2R)-2-(4-ethoxypiperidin-1-yl)cyclopentan-1-ol
  • (1R,2R)-2-(4-hydroxypiperidin-1-yl)cyclopentan-1-ol

Uniqueness

(1R,2R)-2-(4-methoxypiperidin-1-yl)cyclopentan-1-ol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for specific applications.

Eigenschaften

Molekularformel

C11H21NO2

Molekulargewicht

199.29 g/mol

IUPAC-Name

(1R,2R)-2-(4-methoxypiperidin-1-yl)cyclopentan-1-ol

InChI

InChI=1S/C11H21NO2/c1-14-9-5-7-12(8-6-9)10-3-2-4-11(10)13/h9-11,13H,2-8H2,1H3/t10-,11-/m1/s1

InChI-Schlüssel

TTZBXSGZYUXYPE-GHMZBOCLSA-N

Isomerische SMILES

COC1CCN(CC1)[C@@H]2CCC[C@H]2O

Kanonische SMILES

COC1CCN(CC1)C2CCCC2O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.